1-(2-Methylpropyl)-1h-pyrazol-5-ol chemical structure and properties
1-(2-Methylpropyl)-1h-pyrazol-5-ol chemical structure and properties
This technical guide provides an in-depth analysis of 1-(2-Methylpropyl)-1H-pyrazol-5-ol , a specialized heterocyclic scaffold used in medicinal chemistry and agrochemical development.
Executive Summary
1-(2-Methylpropyl)-1H-pyrazol-5-ol (also known as 1-Isobutyl-5-hydroxypyrazole) is a versatile nitrogen-containing heterocycle belonging to the pyrazolone class. Distinguished by its capability for prototropic tautomerism, this compound serves as a critical bioisostere in drug design, offering a scaffold that mimics peptide bonds or phenolic moieties. Its unique lipophilic profile, driven by the isobutyl group at the N1 position, enhances membrane permeability compared to its methyl or unsubstituted analogs, making it a valuable intermediate for developing kinase inhibitors, anti-inflammatory agents, and oxidative coupling couplers.
Chemical Identity & Structure
The compound consists of a five-membered pyrazole ring substituted at the N1 position with an isobutyl group and at the C5 position with a hydroxyl group.
| Property | Detail |
| IUPAC Name | 1-(2-Methylpropyl)-1H-pyrazol-5-ol |
| Synonyms | 1-Isobutyl-1H-pyrazol-5-ol; 1-Isobutyl-2-pyrazolin-5-one |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| SMILES | CC(C)CN1N=CC=C1O |
| Core Scaffold | Pyrazole (1,2-Diazole) |
Tautomeric Equilibrium
A defining characteristic of 1-substituted-5-hydroxypyrazoles is their existence in a tautomeric equilibrium. Unlike N-unsubstituted pyrazoles, the N1-isobutyl group blocks the formation of certain tautomers. The equilibrium exists primarily between the 5-hydroxy form (enol) and the CH-form (keto) , with solvent polarity dictating the dominant species.
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OH-Form (Aromatic): Predominant in polar aprotic solvents (e.g., DMSO, MeOH) where hydrogen bonding stabilizes the hydroxyl group. This form retains aromaticity.[1]
-
CH-Form (Non-Aromatic): Predominant in non-polar solvents (e.g., CDCl₃, Benzene). Here, the proton transfers to the C4 position, creating a carbonyl at C5 (1-isobutyl-2-pyrazolin-5-one).
Caption: Prototropic tautomerism between the aromatic 5-ol form and the non-aromatic 2-pyrazolin-5-one form.
Physicochemical Properties
The isobutyl group imparts significant lipophilicity compared to the methyl analog (1-methyl-1H-pyrazol-5-ol), affecting solubility and pharmacokinetics.
| Property | Estimated Value / Description | Context |
| Physical State | Solid (Crystalline) | Likely white to off-white powder. |
| Melting Point | 105–115 °C | Extrapolated from 1-methyl analog (110-114 °C) [1]. |
| LogP (Octanol/Water) | ~1.1 – 1.4 | Isobutyl group adds ~1.0 log unit vs methyl (-0.1). |
| pKa (Acidic) | ~6.5 – 7.5 | The 5-OH group is weakly acidic. |
| Solubility | High: DMSO, MeOH, EtOHModerate: DCM, Ethyl AcetateLow: Water, Hexane | Lipophilic tail reduces water solubility vs methyl analog. |
Synthesis & Manufacturing
The most robust synthetic route for 1-alkyl-5-hydroxypyrazoles involves the cyclocondensation of monosubstituted hydrazines with
Synthetic Protocol (Regioselective Cyclization)
Reagents: Isobutylhydrazine hydrochloride, Ethyl 3-ethoxyacrylate, Sodium Ethoxide (base), Ethanol (solvent).
-
Preparation of Free Base: Isobutylhydrazine hydrochloride is neutralized with sodium ethoxide in absolute ethanol to generate the free hydrazine nucleophile.
-
Condensation: Ethyl 3-ethoxyacrylate is added dropwise at 0–5 °C. The reaction is heated to reflux for 3–6 hours.
-
Mechanism: The terminal nitrogen (
) of the hydrazine typically attacks the -carbon of the acrylate (Michael-type addition) followed by cyclization of the secondary nitrogen onto the ester carbonyl. -
Workup: Solvent evaporation followed by acidification (pH ~4) precipitates the product. Recrystallization from Ethanol/Water yields pure crystals.
Caption: Synthetic workflow for the regioselective construction of the pyrazolone core.
Reactivity & Derivatization
The 1-(2-methylpropyl)-1H-pyrazol-5-ol scaffold is highly reactive, offering three distinct sites for functionalization:
C4-Electrophilic Substitution
The C4 position is highly nucleophilic (enamine-like character).
-
Halogenation: Reaction with
or yields 4-halo derivatives. -
Knoevenagel Condensation: Reacts with aromatic aldehydes to form 4-arylidene-5-pyrazolones (often used as dyes or antioxidants) [2].
-
Mannich Reaction: Reaction with formaldehyde and secondary amines introduces an aminomethyl group at C4.
O- vs. N-Alkylation
Alkylation of the 5-OH group is sensitive to conditions.
-
O-Alkylation: Favored by "hard" electrophiles and silver salts, yielding 5-alkoxypyrazoles.
-
N-Alkylation: Reaction with alkyl halides in the presence of bases (e.g.,
) often leads to N2-alkylation, forming pyrazolium salts or 2,3-dihydro-3-oxopyrazoles (antipyrine analogs).
Applications in Drug Discovery
The pyrazol-5-ol core is a "privileged structure" in medicinal chemistry [3].
-
Kinase Inhibition: The tautomeric nature allows the scaffold to function as a donor-acceptor motif in the ATP-binding pocket of kinases (e.g., CDK2, Aurora kinase).
-
Free Radical Scavenging: Similar to Edaravone (1-phenyl-3-methyl-5-pyrazolone), the 1-isobutyl analog possesses antioxidant properties due to the stability of the pyrazolyl radical formed after hydrogen abstraction [4].
-
Agrochemicals: Used as a precursor for herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation at C4.
References
-
Apollo Scientific.[2] (n.d.). 1-Methyl-1H-pyrazol-5-ol Safety Data Sheet. Retrieved from
-
Baghernejad, B. (2010). Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) Using Silica-bonded Ionic Liquid as Recyclable Catalyst. International Journal of Chemistry. Link
-
Ansari, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link
-
Jiang, Z., et al. (2024).[3] Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters. Link
-
Holzer, W., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles. Link
Sources
- 1. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2 [matrix-fine-chemicals.com]
- 2. 33641-15-5 Cas No. | 1-Methyl-1H-pyrazol-5-ol | Apollo [store.apolloscientific.co.uk]
- 3. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
